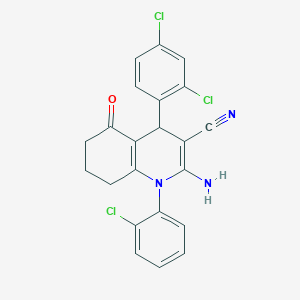![molecular formula C23H30O6 B5892240 {4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate](/img/structure/B5892240.png)
{4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including an acetyloxy group, a methoxy group, and a bicyclic core, making it a subject of interest for chemists and researchers.
Preparation Methods
This compound can be synthesized through a series of chemical reactions involving starting materials that provide the necessary functional groups. One common synthetic route involves the acetylation of a precursor molecule containing the phenyl and methoxy groups, followed by the formation of the bicyclic structure through ring-closing reactions. Reaction conditions typically include the use of acidic or basic catalysts, controlled temperatures, and appropriate solvents to facilitate each step. Industrial production methods may employ optimized reaction conditions and scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
{4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions with reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The acetyloxy and methoxy groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents under specific conditions.
These reactions result in the formation of various products, each with distinct chemical and physical properties.
Scientific Research Applications
The compound has shown potential in multiple scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules, helping in the study of reaction mechanisms and chemical pathways.
Biology: Explored for its potential bioactive properties, including interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties, through preclinical studies and assays.
Industry: Utilized in the development of specialized materials or as a catalyst in certain industrial processes due to its unique structural features.
Mechanism of Action
The mechanism of action of {4-[4-(acetyloxy)-3-methoxyphenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methyl acetate depends on its interaction with specific molecular targets. For example, the compound may bind to particular enzymes or receptors, modulating their activity and influencing biological pathways. Its acetyloxy and methoxy groups can facilitate interactions with hydrogen bonding sites, while the bicyclic core provides structural stability and specificity in binding.
Comparison with Similar Compounds
Similar compounds include other acetyloxy and methoxy-containing molecules with bicyclic structures, such as certain analogs of naturally occurring substances or synthetic derivatives. What sets this compound apart is its unique combination of functional groups and the specific arrangement of its bicyclic core, which may confer distinct chemical reactivity and biological activity compared to related compounds.
Let’s discuss more about your curiosity about this compound, or anything else piquing your interest.
Properties
IUPAC Name |
[4-(4-acetyloxy-3-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13-9-14(2)23(11-27-16(4)24)12-28-22(21(13)15(23)3)18-7-8-19(29-17(5)25)20(10-18)26-6/h7-10,14-15,21-22H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNBDHKQBFCIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2C(C1(COC2C3=CC(=C(C=C3)OC(=O)C)OC)COC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-furamide](/img/structure/B5892161.png)
![N-(bicyclo[2.2.1]hept-2-ylmethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide](/img/structure/B5892178.png)
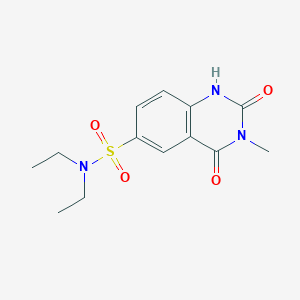
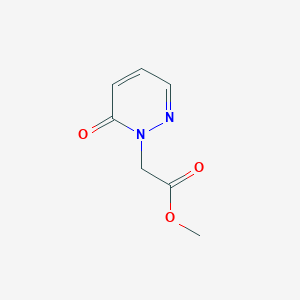
![1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]proline](/img/structure/B5892202.png)
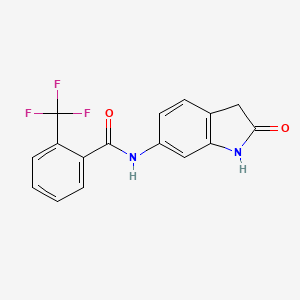
![1-[3-(1,3-dioxan-2-yl)phenyl]-2-pyrrolidinone](/img/structure/B5892210.png)
![3-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)methyl]isoxazole](/img/structure/B5892215.png)
![1-cyclohexyl-2-[(3-isoxazolylmethyl)thio]-1H-benzimidazole](/img/structure/B5892221.png)
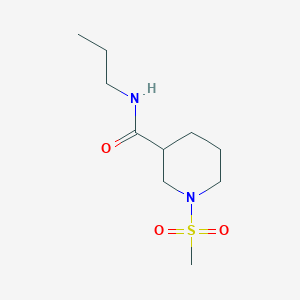
![4-[2-(4-Methyl-2,6-dioxocyclohexyl)-2-oxoethyl]piperidine-2,6-dione](/img/structure/B5892252.png)
![11-(1-Adamantylmethyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5892257.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5892272.png)
